1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone
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Overview
Description
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone is a complex organic compound with a unique structure that includes two pyridine rings connected by a tetrahydro bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone typically involves the following steps:
Starting Materials: The synthesis begins with N-ethyl-N-methyl-β-aminopropionitrile.
Catalytic Hydrogenation: This intermediate undergoes catalytic hydrogenation to form N-ethyl-N-methylpropane-1,3-diamine.
Cyclization: The diamine is then cyclized in the presence of copper chloride to form the desired bipyridine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-dipyridyl: This compound has a similar bipyridine structure but differs in the position of the methyl groups.
1,2,3,4-Tetrahydro-2,6-dimethylnaphthalene: Another related compound with a tetrahydro structure but different ring systems.
Uniqueness
1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-(3-acetyl-2,6-dimethyl-3-pyridin-4-yl-2,4-dihydro-1H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C16H20N2O2/c1-10-15(11(2)19)9-16(13(4)20,12(3)18-10)14-5-7-17-8-6-14/h5-8,12,18H,9H2,1-4H3 |
InChI Key |
QAALMXJKAGRLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=C(N1)C)C(=O)C)(C2=CC=NC=C2)C(=O)C |
Origin of Product |
United States |
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